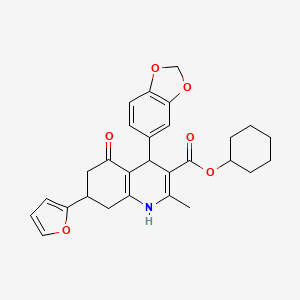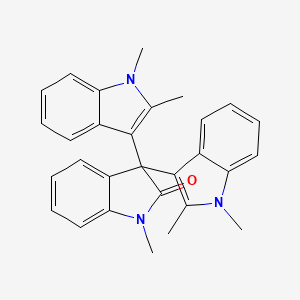
3,3-bis(1,2-dimethylindol-3-yl)-1-methylindol-2-one
Descripción general
Descripción
3,3-bis(1,2-dimethylindol-3-yl)-1-methylindol-2-one is a complex organic compound that belongs to the indole family. Indoles are a significant class of heterocyclic compounds that are widely recognized for their biological and pharmaceutical activities. This particular compound features a unique structure with three indole units, making it an interesting subject for chemical research and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-bis(1,2-dimethylindol-3-yl)-1-methylindol-2-one typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where phenylhydrazine reacts with ketones under acidic conditions to form indoles . The specific conditions for synthesizing this compound may involve the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH) to achieve high yields .
Industrial Production Methods
Industrial production of indole derivatives often employs catalytic processes to enhance efficiency and yield. The use of nano-heterogeneous catalysts in multicomponent reactions has been explored to streamline the synthesis of complex indole structures . These methods are designed to be more environmentally friendly and cost-effective, making them suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
3,3-bis(1,2-dimethylindol-3-yl)-1-methylindol-2-one undergoes various chemical reactions, including:
Electrophilic Substitution: The indole ring is highly reactive at its 3-position, making it susceptible to protonation, halogenation, alkylation, and acylation.
Nucleophilic Addition: The compound can participate in nucleophilic addition reactions, particularly at the C3 position of the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids like hydrochloric acid for protonation, and alkylating agents for alkylation reactions. Conditions often involve the use of Lewis acids to facilitate the formation of reactive intermediates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can lead to the formation of halogenated or alkylated indole derivatives, while nucleophilic addition can produce various substituted indoles .
Aplicaciones Científicas De Investigación
3,3-bis(1,2-dimethylindol-3-yl)-1-methylindol-2-one has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3,3-bis(1,2-dimethylindol-3-yl)-1-methylindol-2-one involves its interaction with various molecular targets and pathways. The indole ring system can interact with biological macromolecules, influencing cellular processes. For example, it may inhibit certain enzymes or receptors, leading to its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
3-methylindole: Known for its reactivity at the C2 position.
1-methylindole: Exhibits similar electrophilic substitution reactions.
2-methylindole: Less reactive due to steric effects.
Uniqueness
3,3-bis(1,2-dimethylindol-3-yl)-1-methylindol-2-one is unique due to its triple indole structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Propiedades
IUPAC Name |
3,3-bis(1,2-dimethylindol-3-yl)-1-methylindol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27N3O/c1-18-26(20-12-6-9-15-23(20)30(18)3)29(22-14-8-11-17-25(22)32(5)28(29)33)27-19(2)31(4)24-16-10-7-13-21(24)27/h6-17H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLFSKAZIKSEKBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C3(C4=CC=CC=C4N(C3=O)C)C5=C(N(C6=CC=CC=C65)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 4-[3-(benzyloxy)phenyl]-7-(furan-2-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B4095898.png)
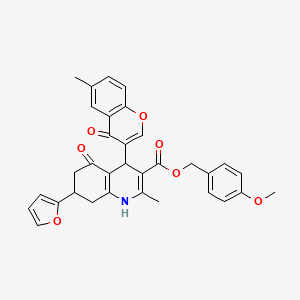

![(1S,6R)-9-[[5-(2-chlorophenyl)furan-2-yl]methyl]-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B4095924.png)
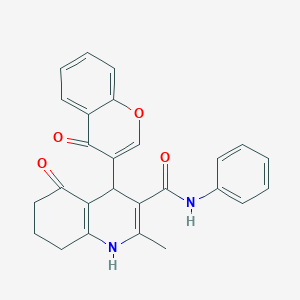
![2-chloro-N-{2-methoxy-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-4-methylbenzamide](/img/structure/B4095931.png)
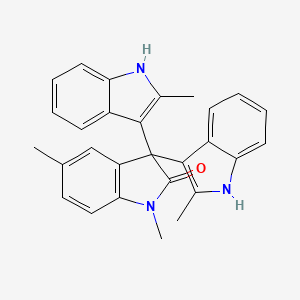
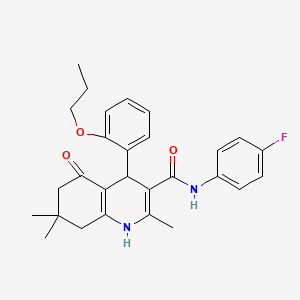
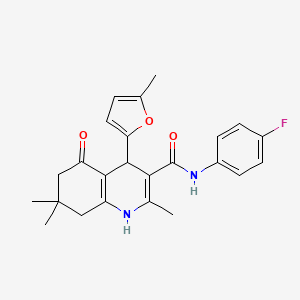

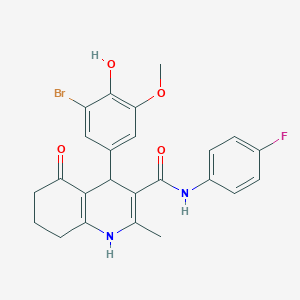
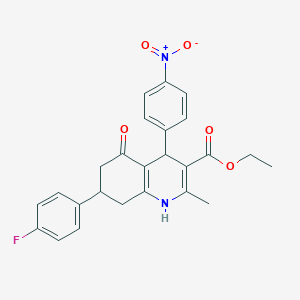
![N-[2-(1-bromonaphthalen-2-yl)oxyethyl]cyclopentanamine;oxalic acid](/img/structure/B4095969.png)
